Cas no 20516-23-8 ((+)-Peusedanol)

(+)-Peusedanol is a naturally occurring sesquiterpenoid compound, primarily isolated from Peucedanum species. It exhibits notable biological activities, including anti-inflammatory and antimicrobial properties, making it a compound of interest in pharmaceutical and biochemical research. Its unique stereochemistry and structural features contribute to its selective interactions with biological targets. (+)-Peusedanol is valued for its potential as a lead compound in drug discovery, particularly for modulating inflammatory pathways. The compound is typically supplied in high purity for research applications, ensuring reproducibility in experimental studies. Its stability and well-characterized profile further support its utility in mechanistic investigations and synthetic derivatization efforts.
(+)-Peusedanol structure
(+)-Peusedanol structure
商品名:(+)-Peusedanol
CAS番号:20516-23-8
MF:C14H16O5
メガワット:264.2738
CID:1123964
PubChem ID:15296614

(+)-Peusedanol 化学的及び物理的性質

名前と識別子

    • Peucedanol
    • [ "" ]
    • 2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
    • (+)-Peucedanol
    • MEGxp0_001250
    • 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxychromen-2-one
    • 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-hydroxychromen-2-one
    • (+)-Peusedanol
    • 20516-23-8
    • CS-0032277
    • C14H16O5
    • AKOS037514774
    • HY-N6063
    • MS-23728
    • G13932
    • (R)-Peucedanol
    • インチ: 1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3
    • InChIKey: WRTWKAQFZYXAEJ-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])(C([H])([H])C1=C(C([H])=C2C(C([H])=C([H])C(=O)O2)=C1[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 264.099774g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.1
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 264.099774g/mol
  • 単一同位体質量: 264.099774g/mol
  • 水素結合トポロジー分子極性表面積: 87Ų
  • 重原子数: 19
  • 複雑さ: 376
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 264.27

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.367±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 531.6±50.0 °C at 760 mmHg
  • フラッシュポイント: 204.8±23.6 °C
  • ようかいど: 微溶性(3.7 g/l)(25ºC)、
  • PSA: 90.90000
  • LogP: 1.17290
  • じょうきあつ: 0.0±1.5 mmHg at 25°C

(+)-Peusedanol セキュリティ情報

(+)-Peusedanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
BP1082-20mg
Peucedanol
20516-23-8 98%
20mg
$180 2023-09-19
MedChemExpress
HY-N6063-5mg
(+)-Peusedanol
20516-23-8 99.83%
5mg
¥2020 2024-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL84250-10MG
20516-23-8
10MG
¥7463.06 2023-01-06
Chengdu Biopurify Phytochemicals Ltd
BP1082-10mg
Peucedanol
20516-23-8 98%
10mg
$96 2023-09-19
TargetMol Chemicals
T13816-1 mL * 10 mM (in DMSO)
(+)-Peusedanol
20516-23-8 99.37%
1 mL * 10 mM (in DMSO)
¥ 1,910 2023-07-11
PhytoLab
84250-1000mg
(+)-Peucedanol
20516-23-8 ≥ 90.0 %
1000mg
€21975 2023-10-25
Aaron
AR00BGGL-5mg
(R)-Peucedanol
20516-23-8 98%
5mg
$324.00 2025-02-13
TargetMol Chemicals
T13816-5mg
(+)-Peusedanol
20516-23-8 99.37%
5mg
¥ 1690 2024-07-24
TargetMol Chemicals
T13816-50mg
(+)-Peusedanol
20516-23-8 99.37%
50mg
¥ 6830 2024-07-20
Key Organics Ltd
MS-23728-5mg
(+)-Peusedanol
20516-23-8 >97%
5mg
£282.30 2025-02-09

(+)-Peusedanol 関連文献

(+)-Peusedanolに関する追加情報

Chemical Profile of (+)-Peucedanol (CAS No. 20516-23-8)

(+)-Peucedanol, identified by the Chemical Abstracts Service Number (CAS No.) 20516-23-8, is a naturally occurring stereoisomer belonging to the sesquiterpene lactone family. This compound is primarily derived from plants of the Apiaceae family, particularly species such as *Peucedanum* and *Angelica*. Its unique structural configuration and biological properties have garnered significant attention in the field of pharmaceutical chemistry and natural product research. The stereochemistry of (+)-Peucedanol plays a crucial role in determining its pharmacological activity, making it a subject of extensive study in medicinal chemistry.

The chemical structure of (+)-Peucedanol features a γ-lactone ring fused with a long aliphatic side chain, which is characteristic of sesquiterpene lactones. This structural motif contributes to its diverse biological interactions, including anti-inflammatory, analgesic, and potential anticancer effects. Recent advancements in spectroscopic techniques and computational chemistry have enabled a more detailed elucidation of its molecular interactions, enhancing our understanding of its mechanism of action.

In recent years, (+)-Peucedanol has been the focus of numerous preclinical studies investigating its potential therapeutic applications. One notable area of research involves its anti-inflammatory properties. Studies have demonstrated that (+)-Peucedanol can modulate key pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of nuclear factor kappa B (NF-κB). This mechanism aligns with the growing interest in natural products as alternatives to synthetic anti-inflammatory agents, which often come with undesirable side effects.

Additionally, (+)-Peucedanol has shown promise in pain management research. Preclinical trials have indicated that it may exert analgesic effects through interactions with opioid receptors and other pain-signaling pathways. The compound's ability to interact with these receptors without causing significant sedation or tolerance makes it an attractive candidate for further development into a novel analgesic drug. These findings are particularly relevant in the context of chronic pain management, where there is an unmet need for safer and more effective treatments.

The pharmacokinetic profile of (+)-Peucedanol is another critical aspect that has been extensively studied. Research has revealed that the compound exhibits moderate oral bioavailability and a relatively long half-life, suggesting its potential for therapeutic use in oral formulations. However, challenges such as poor solubility and rapid metabolism may limit its clinical applicability unless addressed through formulation innovations or structural modifications.

Recent developments in metabolomics have provided insights into the metabolic pathways involved in (+)-Peucedanol biotransformation. Studies using high-resolution mass spectrometry have identified key metabolites generated during its metabolic processing in vivo. Understanding these metabolic pathways is essential for optimizing drug delivery systems and minimizing potential toxicity. Furthermore, these findings may inform the development of derivatives with enhanced pharmacological properties.

The synthesis and stereochemical control of (+)-Peucedanol remain challenging areas in synthetic organic chemistry. Traditional extraction methods from plant sources are often inefficient and environmentally unsustainable. Consequently, researchers have turned to biotechnological approaches, including microbial fermentation and enzymatic synthesis, to produce (+)-Peucedanol on a scalable basis. These methods not only offer a more sustainable alternative but also allow for greater control over stereochemical purity.

In conclusion, (+)-Peucedanol (CAS No. 20516-23-8) represents a promising natural product with significant therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further clinical development. Advances in analytical chemistry, computational modeling, and biotechnology continue to enhance our understanding and utilization of this compound. As research progresses, (+)-Peucedanol is poised to play an increasingly important role in the development of novel pharmaceuticals targeting inflammation, pain, and other chronic conditions.

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